2-(4-Isobutylphenyl)propanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

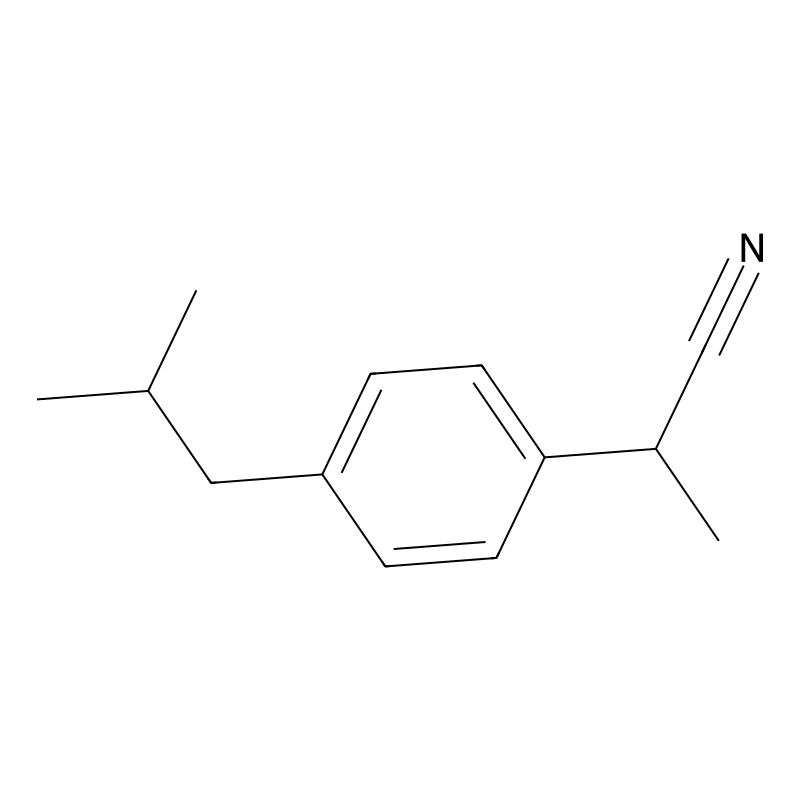

2-(4-Isobutylphenyl)propanenitrile, commonly referred to as ibuprofen nitrile, is an organic compound with the molecular formula C₁₃H₁₇N. It is structurally characterized by a propanenitrile group attached to a para-isobutylphenyl moiety. This compound is of particular interest due to its relation to ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID) that alleviates pain and reduces inflammation. The compound's unique structure contributes to its biological activity and potential therapeutic applications.

While resources like PubChem from the National Institutes of Health (NIH) provide general information about the compound, including its structure, properties, and safety data, specific research applications are not explicitly mentioned [].

Potential Research Areas:

Based on the chemical structure of 2-(4-Isobutylphenyl)propanenitrile, researchers might be interested in exploring its potential applications in various fields, including:

- Material Science: The presence of the nitrile group and the bulky isobutyl group suggests potential for investigating the compound's properties as a building block in the synthesis of novel polymers or materials with specific functionalities.

- Medicinal Chemistry: The aromatic ring and the nitrile group are common functional groups found in many biologically active molecules. Researchers might explore the compound's potential for further modification and development into new drug candidates.

- Organic Synthesis: The nitrile group can be a versatile functional group in organic synthesis, allowing for transformations into various other functionalities. Researchers might investigate the use of 2-(4-Isobutylphenyl)propanenitrile as a starting material or intermediate in the synthesis of more complex molecules.

The chemical behavior of 2-(4-Isobutylphenyl)propanenitrile is influenced by its functional groups. It can undergo various reactions typical of nitriles, including hydrolysis to form corresponding carboxylic acids or amides. For instance, hydrolysis can convert 2-(4-Isobutylphenyl)propanenitrile into ibuprofen amide and subsequently into ibuprofen itself . The compound can also participate in nucleophilic substitution reactions, particularly when treated with strong bases or nucleophiles.

2-(4-Isobutylphenyl)propanenitrile exhibits significant biological activity, primarily due to its structural similarity to ibuprofen. It has been shown to possess anti-inflammatory properties and can inhibit cyclooxygenase enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammatory responses. Studies indicate that this compound may also exhibit analgesic effects comparable to those of ibuprofen .

The synthesis of 2-(4-Isobutylphenyl)propanenitrile typically involves several steps:

- Chloromethylation: Starting with benzene derivatives, chloromethylation introduces a chlorine atom that can be further substituted.

- Alkylation: The introduction of the isobutyl group occurs through alkylation reactions.

- Nitrilation: The final nitrilation step converts the resulting compound into the nitrile form .

A notable method includes reacting isobutylbenzene with acetonitrile under specific conditions, leading to high yields of 2-(4-Isobutylphenyl)propanenitrile .

The primary application of 2-(4-Isobutylphenyl)propanenitrile lies in pharmaceutical formulations as an intermediate in the production of ibuprofen and related compounds. Its potential use extends to research settings where it may serve as a model compound for studying anti-inflammatory mechanisms and drug interactions.

Research indicates that 2-(4-Isobutylphenyl)propanenitrile interacts with various biological systems, influencing enzyme activity and cellular pathways associated with inflammation and pain response. Studies have demonstrated its ability to undergo hydrolysis via microbial action, converting it into more therapeutically active forms such as ibuprofen amide and ibuprofen itself . These interactions highlight its importance in drug metabolism and efficacy.

Several compounds share structural similarities with 2-(4-Isobutylphenyl)propanenitrile, each exhibiting unique properties:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| Ibuprofen (2-(4-Isobutylphenyl)propanoic acid) | C₁₃H₁₈O₂ | Well-known NSAID; effective anti-inflammatory agent |

| 2-(4-tert-Butylphenyl)propanenitrile | C₁₃H₁₈N | Similar structure; potential variations in activity |

| 2-(4-Isopropylphenyl)propanenitrile | C₁₃H₁₈N | Exhibits similar pharmacological properties |

The uniqueness of 2-(4-Isobutylphenyl)propanenitrile lies in its specific isobutyl substitution on the phenyl ring, which influences its biological activity and pharmacokinetics compared to other similar compounds.

2-(4-Isobutylphenyl)propanenitrile (CAS No. 58609-73-7) is an aromatic nitrile characterized by a propanenitrile backbone substituted with a 4-isobutylphenyl group. Its systematic IUPAC name, 2-[4-(2-methylpropyl)phenyl]propanenitrile, reflects the branched isobutyl substituent on the phenyl ring and the nitrile functional group at the β-position.

Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₃H₁₇N | |

| Molecular weight | 187.28 g/mol | |

| SMILES | CC(C)CC₁=CC=C(C=C₁)C(C)C#N | |

| InChI Key | PKQKHWNHCKNYSW-UHFFFAOYSA-N | |

| Boiling point | 124°C (0.8 mmHg) | |

| Density | 0.940±0.06 g/cm³ |

The compound is also known by synonyms such as ibuprofen nitrile, 2-(4-isobutylphenyl)propionitrile, and α-methyl-4-isobutylbenzeneacetonitrile, underscoring its role as a precursor to the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen.

Historical Context in Nitrile Chemistry

Nitriles have been pivotal in organic synthesis since the 19th century, with early work by Gay-Lussac on hydrogen cyanide and Fehling’s synthesis of benzonitrile. The development of 2-(4-isobutylphenyl)propanenitrile emerged alongside advancements in asymmetric catalysis and enzymatic hydrolysis. In the 1980s, researchers identified Acinetobacter sp. strain AK226 as a biocatalyst capable of enantioselectively hydrolyzing racemic 2-(4-isobutylphenyl)propionitrile to produce S-(+)-ibuprofen, a breakthrough in green chemistry. This microbial nitrilase selectively cleaves the S-enantiomer of the nitrile, leaving the R-form intact, a process critical for industrial-scale ibuprofen production.

Relationship to Arylpropionic Acid Derivatives

2-(4-Isobutylphenyl)propanenitrile is a direct precursor to ibuprofen (2-(4-isobutylphenyl)propionic acid), a prototypical arylpropionic acid NSAID. The conversion involves hydrolysis of the nitrile group to a carboxylic acid, either chemically or enzymatically. Key steps include:

- Enzymatic hydrolysis: Acinetobacter nitrilase converts the nitrile to S-(+)-ibuprofen with >95% enantiomeric excess, avoiding racemization.

- Chemical hydrolysis: Acid- or base-mediated reactions yield racemic ibuprofen, requiring subsequent chiral resolution.

The compound’s structural similarity to other profens (e.g., naproxen, ketoprofen) highlights its role in synthesizing enantiomerically pure therapeutics.

Significance in Synthetic Organic Chemistry

Nitrile Reactivity

The nitrile group’s electrophilic carbon enables diverse transformations:

- Hydrolysis: To carboxylic acids (via nitrilases) or amides (via nitrile hydratases).

- Reduction: Catalytic hydrogenation yields primary amines, valuable in drug discovery.

- Cycloadditions: Participation in click chemistry (e.g., azide-alkyne reactions).

Applications in Asymmetric Synthesis

2-(4-Isobutylphenyl)propanenitrile exemplifies the use of nitriles in stereoselective synthesis. The enzymatic resolution by Acinetobacter sp. AK226 demonstrates how biocatalysts achieve high enantioselectivity, a sustainable alternative to traditional chiral auxiliaries.

Industrial Relevance

As a building block for ibuprofen, this nitrile underpins a multi-billion-dollar pharmaceutical market. Its synthesis via ammoxidation or hydrocyanation aligns with green chemistry principles, minimizing waste.

The chemical compound 2-(4-Isobutylphenyl)propanenitrile, with the molecular formula C₁₃H₁₇N and a molecular weight of approximately 187.28 grams per mole, is a derivative of the propanenitrile class featuring a para-substituted isobutylphenyl group. Its structure, physical characteristics, and spectroscopic profile collectively define its chemical behavior and potential applications.

Molecular Structure and Stereochemistry

2-(4-Isobutylphenyl)propanenitrile consists of a benzene ring substituted at the para-position with an isobutyl group and at the alpha position with a propanenitrile moiety. The molecular structure is best described by the International Union of Pure and Applied Chemistry (IUPAC) name: 2-[4-(2-methylpropyl)phenyl]propanenitrile [4]. This configuration imparts a distinct three-dimensional conformation, as visualized in both two-dimensional and three-dimensional molecular representations.

The isobutyl side chain, attached to the para position of the phenyl ring, introduces steric bulk and hydrophobic character to the molecule. The propanenitrile group, attached to the alpha carbon adjacent to the aromatic ring, contains a nitrile functional group (–C≡N), which is linear and highly polarizable. The central carbon atom of the propanenitrile moiety is a stereocenter, giving rise to the possibility of optical isomerism. Both (R)- and (S)-enantiomers of 2-(4-Isobutylphenyl)propanenitrile have been identified and characterized, with the (R)-enantiomer being catalogued under PubChem CID 6973647 [2] [9].

The overall molecular conformation is influenced by the relative orientation of the isobutyl and propanenitrile substituents, which can affect both the physicochemical properties and the reactivity of the compound. The presence of a stereocenter at the alpha carbon is a key feature, as it allows for the existence of chiral forms, each with potentially distinct chemical and physical behaviors.

Physical Characteristics

The physical characteristics of 2-(4-Isobutylphenyl)propanenitrile are crucial for its identification, handling, and application in both research and industrial contexts. These properties include its boiling point, phase behavior, density, appearance, and solubility profile.

Boiling Point (124°C at 0.8 mm) and Phase Behavior

2-(4-Isobutylphenyl)propanenitrile exhibits a boiling point of approximately 124 degrees Celsius when measured at a reduced pressure of 0.8 millimeters of mercury [3]. This relatively low boiling point under vacuum conditions is indicative of moderate molecular weight and the absence of strong intermolecular hydrogen bonding, as would be expected for a molecule lacking hydrogen bond donors.

At ambient temperature and atmospheric pressure, the compound exists as a liquid. Its phase behavior is characterized by a transition from a colorless, oily liquid to a vapor phase upon heating. The low vapor pressure at room temperature suggests limited volatility, which is consistent with its oily liquid appearance and moderate molecular mass.

The following table summarizes the key phase behavior data:

| Property | Value | Condition |

|---|---|---|

| Boiling Point | 124°C | At 0.8 mm Hg |

| Physical State | Liquid | Room temperature |

| Appearance | Colorless, oily | Room temperature |

Density and Appearance as Colorless Oily Liquid

The density of 2-(4-Isobutylphenyl)propanenitrile is reported to be approximately 0.940 grams per cubic centimeter, with a predicted variation of ±0.06 grams per cubic centimeter [3]. This value is typical for organic liquids of similar molecular weight and structure, reflecting the balance between aromatic and aliphatic components.

Visually, the compound is described as a colorless, oily liquid at room temperature. The absence of color indicates a lack of conjugated chromophores absorbing in the visible region, which is consistent with its molecular structure. The oily nature is attributed to its hydrophobic isobutyl and phenyl groups, which confer a low affinity for water and a tendency to form viscous liquids rather than crystalline solids under ambient conditions.

Solubility Profile in Various Solvents

The solubility characteristics of 2-(4-Isobutylphenyl)propanenitrile are dictated by its hydrophobic aromatic and isobutyl groups, as well as the moderately polar nitrile functional group. While comprehensive solubility data are not extensively documented in the literature, the chemical structure allows for informed predictions.

The compound is expected to display good solubility in a range of organic solvents, particularly those that are nonpolar or moderately polar. Solvents such as dichloromethane, chloroform, ethyl acetate, and diethyl ether are likely to dissolve the compound efficiently due to favorable van der Waals and dipole-dipole interactions. In contrast, its solubility in highly polar solvents such as water is expected to be minimal, owing to the dominance of hydrophobic interactions and the lack of hydrogen bond donors.

The following table summarizes the anticipated solubility profile:

| Solvent | Predicted Solubility |

|---|---|

| Water | Very low |

| Methanol | Low to moderate |

| Ethanol | Moderate |

| Dichloromethane | High |

| Chloroform | High |

| Ethyl acetate | High |

| Diethyl ether | High |

| Hexane | Moderate to high |

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-(4-Isobutylphenyl)propanenitrile. The most informative techniques include nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance Spectral Characteristics (Proton and Carbon-13)

The nuclear magnetic resonance (NMR) spectra of 2-(4-Isobutylphenyl)propanenitrile provide detailed insights into its molecular framework. Proton NMR (1H NMR) and carbon-13 NMR (13C NMR) spectra have been reported in deuterated chloroform at room temperature [8].

In the proton NMR spectrum, the aromatic region displays two doublets at approximately 7.25 and 7.15 parts per million, each integrating for two protons, corresponding to the symmetrical para-substituted phenyl ring. The methine proton adjacent to the nitrile group appears as a quartet at 3.87 parts per million, reflecting coupling with the adjacent methyl group. The isobutyl side chain protons are observed as a doublet at 2.47 parts per million (methylene protons), a multiplet at 1.91–1.78 parts per million (methine proton), and a doublet at 0.90 parts per million (methyl protons) [8].

The carbon-13 NMR spectrum reveals characteristic signals for the aromatic carbons, the nitrile-bearing carbon, and the aliphatic carbons. Notably, the nitrile carbon resonates at a distinct chemical shift, typically in the range of 120–130 parts per million, while the aromatic carbons appear between 126 and 142 parts per million. The isobutyl and methyl carbons are observed at lower chemical shifts, consistent with their aliphatic nature.

The following table summarizes the key NMR data:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 1H | 7.25 | Doublet | Aromatic H (para) |

| 1H | 7.15 | Doublet | Aromatic H (para) |

| 1H | 3.87 | Quartet | Methine H (adjacent to nitrile) |

| 1H | 2.47 | Doublet | Isobutyl CH2 |

| 1H | 1.91–1.78 | Multiplet | Isobutyl CH |

| 1H | 0.90 | Doublet | Isobutyl CH3 |

| 13C | 141.8 | Singlet | Aromatic C |

| 13C | 134.4 | Singlet | Aromatic C |

| 13C | 129.9 | Singlet | Aromatic C |

| 13C | 126.6 | Singlet | Aromatic C |

| 13C | 121.9 | Singlet | Nitrile C |

| 13C | 45.1 | Singlet | Methine C (adjacent to nitrile) |

| 13C | 31.0 | Singlet | Isobutyl CH2 |

| 13C | 30.3 | Singlet | Isobutyl CH |

| 13C | 22.4 | Singlet | Isobutyl CH3 |

| 13C | 21.6 | Singlet | Isobutyl CH3 |

Infrared Spectroscopy of the Nitrile Functional Group

Infrared spectroscopy (IR) is particularly valuable for identifying the presence of the nitrile functional group in 2-(4-Isobutylphenyl)propanenitrile. The nitrile group exhibits a strong, sharp absorption band in the region of 2220–2240 inverse centimeters, corresponding to the stretching vibration of the carbon-nitrogen triple bond [8].

In addition to the nitrile stretch, the IR spectrum displays characteristic absorptions for aromatic C–H stretching (around 3030 inverse centimeters), aliphatic C–H stretching (2850–2950 inverse centimeters), and aromatic ring vibrations (around 1600, 1500, and 1450 inverse centimeters). The absence of broad O–H or N–H stretches confirms the lack of hydrogen bond donors in the molecule.

The following table summarizes the key IR absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 2220–2240 | Nitrile C≡N stretch |

| 3030 | Aromatic C–H stretch |

| 2850–2950 | Aliphatic C–H stretch |

| 1600, 1500, 1450 | Aromatic ring vibrations |

Mass Spectrometric Analysis and Fragmentation Patterns

Mass spectrometry (MS) provides molecular weight confirmation and structural information through fragmentation patterns. The molecular ion of 2-(4-Isobutylphenyl)propanenitrile is observed at a mass-to-charge ratio (m/z) of 187, consistent with its molecular formula C₁₃H₁₇N [2] [4].

Fragmentation of the molecular ion typically proceeds via cleavage of the isobutyl side chain or the propanenitrile moiety. Common fragment ions include those corresponding to the loss of the nitrile group (–27 mass units), resulting in an ion at m/z 160, and the loss of the isobutyl group, yielding an ion at m/z 131. Additional fragments may arise from further breakdown of the aromatic ring or side chains, with intensities reflecting the stability of the resulting ions.

The following table summarizes the principal mass spectral features:

| m/z | Assignment |

|---|---|

| 187 | Molecular ion (C₁₃H₁₇N) |

| 160 | Loss of nitrile group (–C≡N) |

| 131 | Loss of isobutyl group |

| 105 | Aromatic ring fragment |

Chemical Stability and Reactivity Profile

The chemical stability of 2-(4-Isobutylphenyl)propanenitrile is largely determined by the robustness of the aromatic ring and the relative inertness of the nitrile functional group under standard conditions. The compound is stable at room temperature and under neutral or mildly basic conditions, with no tendency to undergo spontaneous decomposition or polymerization .

The nitrile group, however, is reactive towards hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid or amide derivatives. This transformation is of particular interest in synthetic chemistry, as it allows for the conversion of 2-(4-Isobutylphenyl)propanenitrile to ibuprofen amide or ibuprofen itself through controlled hydrolysis . The aromatic ring is resistant to electrophilic substitution due to the electron-donating effects of the isobutyl group, which stabilizes the ring against attack.

Under strong nucleophilic conditions, the compound can participate in substitution reactions at the nitrile carbon, leading to the formation of various derivatives. The isobutyl side chain is relatively inert, but may undergo oxidation or other transformations under forcing conditions.

Overall, the chemical reactivity profile of 2-(4-Isobutylphenyl)propanenitrile is defined by the stability of the aromatic and aliphatic components, with the nitrile group serving as the principal site of chemical modification.

Stereochemical Configuration and Chirality Analysis

The presence of a stereocenter at the alpha carbon of the propanenitrile moiety imparts chirality to the molecule. Both (R)- and (S)-enantiomers have been synthesized and characterized, with the (R)-enantiomer being catalogued under PubChem CID 6973647 and the (S)-enantiomer under CAS number 133868-69-6 [2] [9].

Chiral analysis can be performed using polarimetry, chiral high-performance liquid chromatography, or nuclear magnetic resonance spectroscopy with chiral shift reagents. The two enantiomers are non-superimposable mirror images, each possessing identical physical properties except for the direction in which they rotate plane-polarized light and their interactions with other chiral molecules.

The stereochemical configuration is significant for potential biological activity, as enantiomers may exhibit different affinities for chiral biological targets. In the case of 2-(4-Isobutylphenyl)propanenitrile, the (S)-enantiomer is structurally analogous to the active form of ibuprofen, which is known to exhibit higher biological activity than the (R)-enantiomer in certain contexts.

The following table summarizes the key chiral properties:

| Enantiomer | CAS Number | Optical Rotation | Notable Features |

|---|---|---|---|

| (R)-enantiomer | 6973647 | [data needed] | Catalogued in PubChem |

| (S)-enantiomer | 133868-69-6 | [data needed] | Structurally related to active ibuprofen |

From Isobutylbenzene with P-Toluenesulfonyl Lactonitrile

The synthesis of 2-(4-isobutylphenyl)propanenitrile from isobutylbenzene represents a significant industrial route that leverages readily available aromatic starting materials [1]. This methodology typically involves Friedel-Crafts acylation reactions followed by nitrile formation through nucleophilic substitution mechanisms [2]. The process begins with the acetylation of isobutylbenzene using acetyl chloride or acetic anhydride in the presence of aluminum chloride as a Lewis acid catalyst [3]. The resulting ketone intermediate undergoes subsequent conversion to the corresponding nitrile through treatment with appropriate cyanating agents [4].

P-toluenesulfonyl lactonitrile serves as an effective cyanide transfer reagent in this transformation, offering enhanced safety profiles compared to traditional hydrogen cyanide-based methodologies [5]. The mechanism involves nucleophilic attack of the activated aromatic system on the electrophilic carbon center of the lactonitrile, followed by elimination of the tosyl group to yield the desired nitrile product [6]. Reaction conditions typically require elevated temperatures ranging from 120-160°C and the use of polar aprotic solvents such as dimethylformamide or acetonitrile [7].

Yield optimization in this pathway depends critically on maintaining appropriate stoichiometric ratios of reactants and careful control of reaction temperature to minimize side product formation [8]. The use of phase transfer catalysts such as tetrabutylammonium bromide can significantly enhance reaction rates and overall yields, particularly in biphasic reaction systems [9].

Scale-up Considerations and Yield Optimization

Industrial implementation of this synthetic route requires comprehensive evaluation of multiple parameters to ensure economic viability and operational safety [10]. Critical scale-up factors include heat transfer management, catalyst recovery and recycling, and waste stream minimization [11]. The exothermic nature of Friedel-Crafts acylation reactions necessitates careful temperature control through jacketed reactor systems and continuous monitoring of reaction temperature to prevent thermal runaway conditions [12].

Yield optimization strategies focus on maximizing conversion efficiency while minimizing formation of undesired isomers and side products [13]. Statistical design of experiments approaches, including response surface methodology, have proven effective for identifying optimal reaction conditions [14]. Key variables typically include catalyst loading (0.1-5 mol%), reaction temperature (100-180°C), reaction time (2-8 hours), and solvent selection [15].

Economic considerations for large-scale production include raw material costs, catalyst expenses, energy consumption, and waste disposal costs [16]. Process intensification through continuous flow reactors offers advantages in terms of improved heat and mass transfer, reduced solvent requirements, and enhanced safety profiles [10]. The implementation of real-time monitoring systems using infrared spectroscopy and online gas chromatography enables precise control of reaction parameters and immediate detection of process deviations [12].

Metal-Catalyzed Synthetic Routes

Nickel-Catalyzed Markovnikov Addition of Hydrogen Cyanide

Nickel-catalyzed hydrocyanation represents one of the most well-established and industrially significant methods for synthesizing 2-(4-isobutylphenyl)propanenitrile [17] [18]. This methodology utilizes the Markovnikov addition of hydrogen cyanide to olefinic substrates, particularly 4-isobutylstyrene, to generate the desired nitrile product with high regioselectivity [19] [20]. The catalytic system typically employs zero-valent nickel complexes coordinated with phosphite or phosphine ligands, such as triphenylphosphite or tributylphosphine [17] [21].

The reaction mechanism proceeds through initial oxidative addition of hydrogen cyanide to the nickel(0) center, forming a hydridocyanonickel(II) intermediate [17] [22]. Subsequent coordination of the alkene substrate followed by migratory insertion of the hydride ligand across the carbon-carbon double bond generates an alkylnickel intermediate [23]. The catalytic cycle completes through reductive elimination of the nitrile product, regenerating the active nickel(0) catalyst [24].

Reaction conditions for this transformation are notably mild, typically requiring temperatures between 20-80°C and atmospheric pressure [21]. The use of Lewis acid cocatalysts, such as triphenylborane, significantly accelerates the rate-determining reductive elimination step and enhances overall reaction rates [17]. Optimal catalyst loadings range from 0.5-5 mol% depending on substrate reactivity and desired reaction times [25].

Other Transition Metal Catalytic Systems

Alternative transition metal catalysts have been developed to address limitations associated with nickel-based systems, particularly catalyst deactivation and substrate scope restrictions [26] [27]. Palladium-catalyzed methodologies offer complementary reactivity patterns and enhanced functional group tolerance [28] [29]. These systems typically operate through cross-coupling mechanisms involving aryl halides and cyanide sources, or through dehydration of amide precursors [29] [30].

Platinum-based catalysts demonstrate exceptional activity for the oxidative coupling of primary alcohols with ammonia to generate nitriles [31] [11]. This approach offers environmental advantages by eliminating the need for toxic cyanide reagents and operating under aerobic conditions [32]. The catalytic system employs supported platinum nanoparticles with bismuth promoters, achieving yields up to 96% for benzylic alcohol substrates [11].

Cobalt catalysts provide unique opportunities for transfer hydrocyanation reactions using non-toxic cyanide sources [22] [24]. These systems utilize reagents such as acetone cyanohydrin or trimethylsilyl cyanide as hydrogen cyanide surrogates, eliminating direct handling of gaseous hydrogen cyanide [22]. Iron-catalyzed radical processes offer alternative pathways for nitrile formation through dehydrogenative coupling reactions [33] [34].

Electrophotochemical Metal-Catalyzed Synthesis

Electrophotochemical methods represent an emerging approach for sustainable nitrile synthesis that combines electrochemical activation with photochemical processes [33] [35]. This methodology enables the direct conversion of carboxylic acids to nitriles through decarboxylative cyanation under mild conditions [33]. The process utilizes trimethylsilyl cyanide as a cyanide source and operates at room temperature with electrical potentials typically ranging from 2.0-2.5 V [35].

The reaction mechanism involves initial electrochemical oxidation of the carboxylic acid substrate to generate a radical intermediate [33]. Simultaneous photoirradiation facilitates the formation of reactive metal-catalyst complexes that mediate the cyanation process [35]. The combination of electrical and photochemical activation enables unprecedented selectivity and functional group tolerance compared to traditional thermal methods [31].

Key advantages of this approach include elimination of stoichiometric oxidants, mild reaction conditions, and broad substrate scope encompassing both aromatic and aliphatic carboxylic acids [33]. Scale-up considerations focus on reactor design for efficient light penetration and electrical current distribution [36]. The methodology demonstrates particular promise for late-stage functionalization of complex molecules due to its mild conditions and high chemoselectivity [35].

Stereoselective Synthesis Approaches

Stereoselective synthesis of 2-(4-isobutylphenyl)propanenitrile requires careful consideration of chiral center formation during the key bond-forming step [34] [37]. Asymmetric hydrocyanation methodologies utilizing chiral ligands on nickel or palladium catalysts provide access to enantiomerically enriched products [21] [25]. These systems employ chelating diphosphite ligands with defined stereochemical environments that direct the facial selectivity of hydrogen cyanide addition [21].

Alternative stereoselective approaches utilize enzymatic methodologies with aldoxime dehydratases that catalyze the enantioselective dehydration of aldoxime substrates [38] [39]. These biocatalytic systems achieve exceptional enantioselectivities (>90% enantiomeric excess) while operating under mild, aqueous conditions [38]. The stereochemical outcome can be controlled through selection of the appropriate aldoxime geometric isomer (E or Z), which favors formation of different enantiomers [39].

Nitrile oxide cycloaddition strategies offer additional stereoselective pathways through intramolecular cyclization reactions [40] [37]. These approaches utilize substrate-controlled stereochemistry to direct the formation of specific stereoisomers [41]. The methodology has been successfully applied in the total synthesis of complex natural products, demonstrating its synthetic utility [37].

Alternative Synthetic Pathways

Biocatalytic approaches utilizing aldoxime dehydratases represent environmentally benign alternatives to traditional cyanide-based methodologies [38] [39]. These enzymatic systems convert readily available aldehydes to aldoximes through treatment with hydroxylamine, followed by stereoselective dehydration to nitriles [42]. The methodology operates under mild aqueous conditions and eliminates the need for toxic cyanide reagents [32].

Flow chemistry methodologies provide enhanced safety profiles and improved scalability for nitrile synthesis [10]. Continuous flow processes utilizing p-tosylmethyl isocyanide (TosMIC) as a masked nitrile source enable rapid synthesis with residence times as short as 1.5 minutes [10]. The approach demonstrates excellent reproducibility and scalability up to 8.8 g/h production rates [10].

Photochemical synthesis methods using biomass-derived starting materials offer sustainable alternatives to fossil-based feedstocks [43]. These approaches utilize 1,4-dicyanobenzene as a cyanide source and operate under mild conditions without requiring moisture- or air-sensitive catalysts [43]. The methodology demonstrates broad applicability for the synthesis of linear and branched nitriles, including industrially important dinitriles [43].

Comparative Analysis of Synthetic Methods

Comprehensive evaluation of synthetic methodologies for 2-(4-isobutylphenyl)propanenitrile reveals distinct advantages and limitations for each approach [44] [45]. Traditional nickel-catalyzed hydrocyanation offers excellent yields (70-95%) and high regioselectivity but requires handling of toxic hydrogen cyanide gas [19] [18]. Scale-up considerations include specialized safety equipment and waste management protocols [11].

Electrophotochemical methods provide sustainable alternatives with moderate yields (50-90%) and exceptional functional group tolerance [33] [36]. These approaches eliminate toxic reagents but require specialized electrochemical equipment and careful optimization of reaction parameters [31]. Economic considerations include electricity costs and electrode maintenance requirements [46].

Biocatalytic methodologies achieve excellent yields (80-95%) and stereoselectivity while operating under environmentally benign conditions [38] [39]. Limitations include substrate scope restrictions and the need for enzyme production and purification [47]. Scale-up challenges focus on bioreactor design and enzyme stability optimization [14].

Cost-benefit analysis indicates that nickel-catalyzed hydrocyanation remains the most economically viable option for large-scale production, despite safety concerns [48]. However, emerging electrophotochemical and biocatalytic approaches show promise for specialized applications requiring high purity or specific stereochemistry [36] [42]. The selection of optimal synthetic methodology depends on production scale, purity requirements, environmental considerations, and economic constraints [45].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant